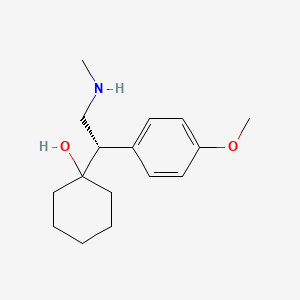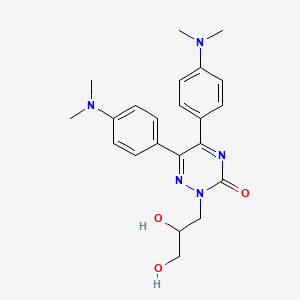
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one typically involves multi-step organic reactions. The starting materials often include indene derivatives, ethylamine, morpholine, and naphthyridine precursors. Common synthetic routes may involve:
Step 1: Formation of the indene derivative through cyclization reactions.
Step 2: Introduction of the ethyl group via alkylation reactions.
Step 3: Coupling of the morpholine moiety using amide bond formation techniques.
Step 4: Final assembly of the naphthyridine core through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
- Binding to active sites of enzymes and inhibiting their activity.
- Interacting with receptors to modulate signal transduction pathways.
- Binding to nucleic acids and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(piperidine-4-carbonyl)-1,8-naphthyridin-4-one
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(pyrrolidine-4-carbonyl)-1,8-naphthyridin-4-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
1020634-41-6 |
|---|---|
Fórmula molecular |
C24H26N4O3 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3 |
Clave InChI |
ZAEIHDZLLJCJFP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















